![molecular formula C12H16N2 B13194941 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine is a spirocyclic compound that features a unique structure where a cyclopentane ring is fused to an indole moiety
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine typically involves the reaction of spiro[cyclopentane-1,3’-indolin]-2’-one with appropriate amine sources under specific conditions. One common method includes the reduction of spiro[cyclopentane-1,3’-indolin]-2’-one using lithium aluminum hydride in tetrahydrofuran (THF) followed by the addition of an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can be compared with other spirocyclic compounds such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid: This compound features a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one:
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine lies in its amine functionality, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-amine |
InChI |
InChI=1S/C12H16N2/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8,13H2 |
InChI Key |
PLILTALKMBLOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


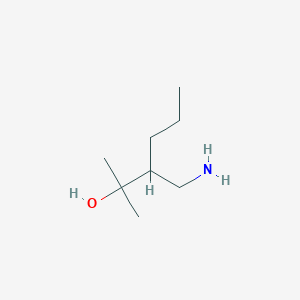
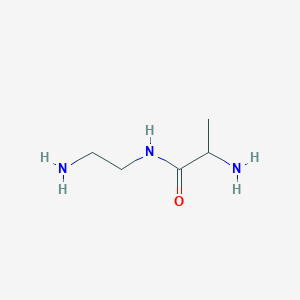

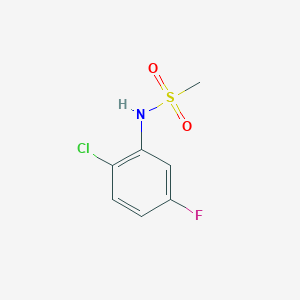
![2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile](/img/structure/B13194898.png)
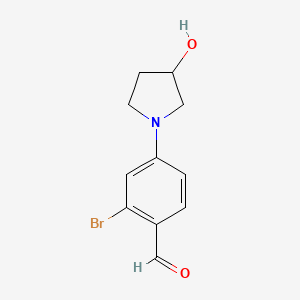
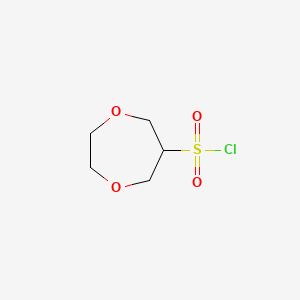
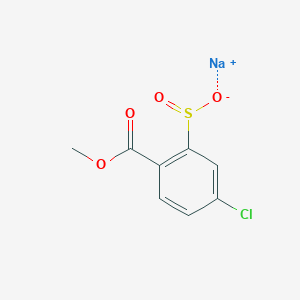
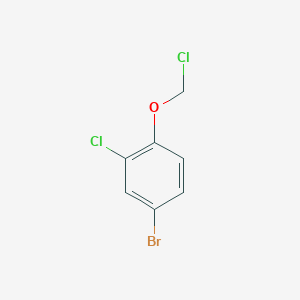
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
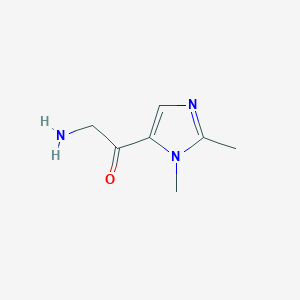
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
